molecular formula C22H29N3O2 B5543798 (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B5543798
M. Wt: 367.5 g/mol
InChI Key: HQCFEFPLVGAVGB-LEWJYISDSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the desired compound through a series of transformations. While specific literature on the synthesis of "(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine" was not identified, research on similar compounds provides insights into potential synthetic routes. For example, Sekiguchi et al. (1989) describe aromatic nucleophilic substitution reactions that could be relevant for constructing similar molecular frameworks by replacing dialkylamino groups with primary alkylamines in dimethyl sulphoxide conditions (Sekiguchi, Suzuki, & Hosokawa, 1989).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated through various analytical techniques such as NMR, X-ray crystallography, and mass spectrometry. Ding et al. (2009) demonstrated the crystal structure analysis of a compound with a similar structural motif, showcasing the detailed arrangement of atoms and the spatial configuration which is crucial for understanding the molecular interactions and reactivity of the compound (Ding, Zhang, Jin, Lei, & Hu, 2009).

Chemical Reactions and Properties

Chemical properties of organic compounds are largely determined by their functional groups, which dictate their reactivity in various chemical reactions. For example, the presence of a dimethylamino group can influence the nucleophilic character of a molecule, as shown in the works of Sekiguchi et al. (1989), where nucleophilic substitution reactions are central (Sekiguchi, Suzuki, & Hosokawa, 1989). Similarly, the benzoylamino and methoxyphenyl groups play a significant role in defining the electrophilic sites and overall molecular reactivity.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystallinity are essential for the practical handling of chemical compounds. These properties are influenced by the molecular structure, particularly by the arrangement of atoms and the presence of functional groups. Although specific data for "(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine" was not found, general trends can be inferred from related compounds. For instance, the crystal structure analysis by Ding et al. (2009) provides insights into the solid-state properties, which can correlate with melting points and solubility (Ding, Zhang, Jin, Lei, & Hu, 2009).

Scientific Research Applications

Electrochemical Behavior and Reactivity

  • Electrochemical Properties : A study on unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines in protic medium, closely related to the structural family of (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine, highlights the electrochemical reduction and oxidation processes that lead to various cyclic compounds under different pH conditions, indicating the potential for diverse synthetic applications (David et al., 1995).

Synthesis and Transformation

  • Synthetic Applications : Research into the aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines demonstrates the versatility of dialkylamino groups in chemical transformations, suggesting that compounds like (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine could serve as precursors or intermediates in the synthesis of complex molecules (Sekiguchi et al., 1989).

Polymerization and Material Science

  • Polymerization Kinetics : Studies on the kinetics of benzoyl peroxide/amine initiated free-radical polymerization of dimethacrylate monomers reveal that compounds with dimethylamino groups play a crucial role in dental material polymerization, offering insights into the initiation mechanisms and efficiency of polymer formation processes (Achilias & Sideridou, 2004).

High-spin Organic Polymers

  • Organic Electronics and Spintronics : The synthesis and characterization of triarylamine-bearing poly(1,4-phenylenevinylene) derivatives, related in structural complexity to (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine, highlight the potential for creating durable aminium polyradicals with applications in organic electronics and spintronics, showcasing the possibilities for new material development in this field (Kurata et al., 2007).

Chemical Synthesis and Catalysis

  • Catalytic Applications : The catalysis of ring transformation reactions by dimethylamine and other tertiary amines, as seen in the transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, provides a framework for understanding how (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine and similar compounds could be utilized in novel synthetic pathways and catalytic processes (Mataka et al., 1992).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-23(2)18-8-6-7-17(13-18)22(26)25-14-20(21(15-25)24(3)4)16-9-11-19(27-5)12-10-16/h6-13,20-21H,14-15H2,1-5H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFEFPLVGAVGB-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

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